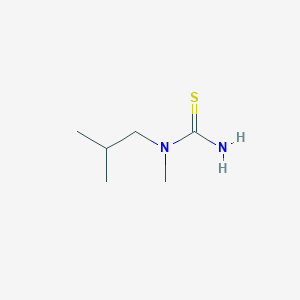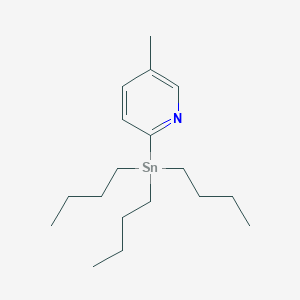
5-Methyl-2-(tributylstannyl)pyridine
概述
描述
5-Methyl-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is primarily used in organic synthesis, particularly in Stille cross-coupling reactions . It is known for its role as a reagent in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
作用机制
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst . The general reaction scheme is as follows:
5-Methyl-2-bromopyridine+Tributyltin hydridePd catalystthis compound
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of tributyltin hydride and a palladium catalyst under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 5-Methyl-2-(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in Stille cross-coupling reactions . These reactions involve the coupling of the stannylated pyridine with various electrophiles, such as aryl halides or vinyl halides, in the presence of a palladium catalyst.
Common Reagents and Conditions:
Major Products: The major products of these reactions are the coupled organic molecules, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds .
科学研究应用
Chemistry: 5-Methyl-2-(tributylstannyl)pyridine is widely used in organic synthesis for the formation of carbon-carbon bonds through Stille cross-coupling reactions . This makes it valuable in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties . For example, it can be used in the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of various organic compounds, including intermediates for pharmaceuticals and agrochemicals . Its role in facilitating efficient and selective carbon-carbon bond formation makes it a valuable reagent in industrial organic synthesis .
相似化合物的比较
- 2-(Tributylstannyl)pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 2-(Tributylstannyl)quinoline
Comparison: 5-Methyl-2-(tributylstannyl)pyridine is unique due to the presence of a methyl group at the 5-position of the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions . This distinguishes it from other stannylated pyridines, which may have different substituents or functional groups that affect their chemical behavior .
属性
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189195-41-3 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

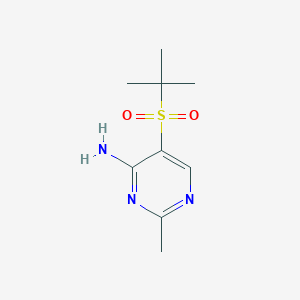
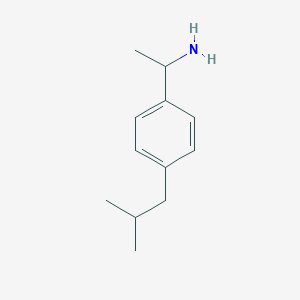
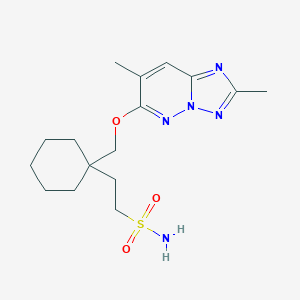
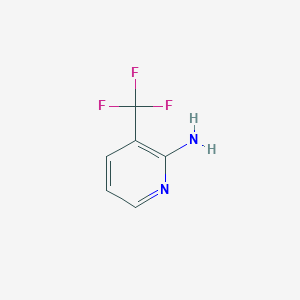
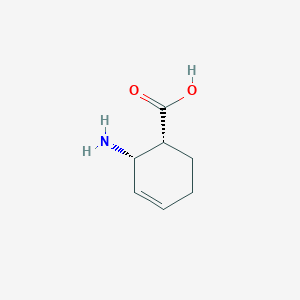
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
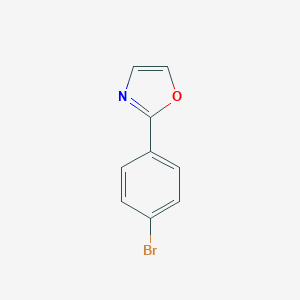
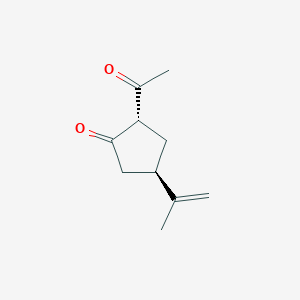
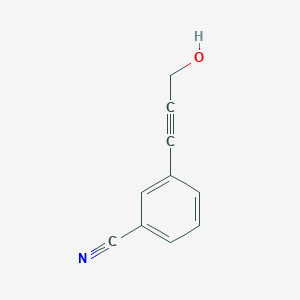
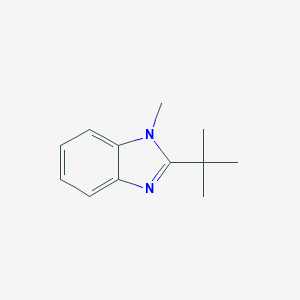
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
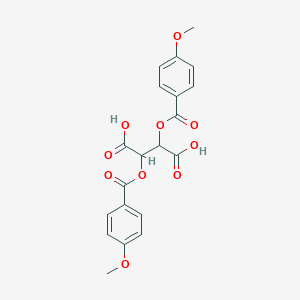
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
